molecular formula C11H21N B14539502 N-(3-Methylbut-2-en-1-yl)cyclohexanamine CAS No. 61907-85-5

N-(3-Methylbut-2-en-1-yl)cyclohexanamine

Cat. No.: B14539502
CAS No.: 61907-85-5
M. Wt: 167.29 g/mol
InChI Key: HEWOXKHLXORTTF-UHFFFAOYSA-N
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Description

N-(3-Methylbut-2-en-1-yl)cyclohexanamine is a secondary amine featuring a cyclohexyl group bonded to a 3-methylbut-2-en-1-yl substituent. These analogs are frequently employed as intermediates in organic synthesis, particularly in pharmaceutical research (e.g., β-lactam formation) and catalysis .

Properties

CAS No.

61907-85-5

Molecular Formula

C11H21N

Molecular Weight

167.29 g/mol

IUPAC Name

N-(3-methylbut-2-enyl)cyclohexanamine

InChI

InChI=1S/C11H21N/c1-10(2)8-9-12-11-6-4-3-5-7-11/h8,11-12H,3-7,9H2,1-2H3

InChI Key

HEWOXKHLXORTTF-UHFFFAOYSA-N

Canonical SMILES

CC(=CCNC1CCCCC1)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Methylbut-2-en-1-yl)cyclohexanamine typically involves the reaction of cyclohexanamine with 3-methylbut-2-en-1-yl halide under basic conditions. The reaction proceeds via nucleophilic substitution, where the amine group of cyclohexanamine attacks the electrophilic carbon of the halide, resulting in the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and the use of catalysts. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction.

Chemical Reactions Analysis

Types of Reactions

N-(3-Methylbut-2-en-1-yl)cyclohexanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: The compound can participate in substitution reactions, where the 3-methylbut-2-en-1-yl group can be replaced with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Halogenating agents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) can facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or oxides.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

N-(3-Methylbut-2-en-1-yl)cyclohexanamine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(3-Methylbut-2-en-1-yl)cyclohexanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Substituent Diversity and Structural Features

The substituent on the cyclohexanamine backbone critically influences electronic, steric, and solubility properties. Key analogs include:

Compound Name Substituent Key Structural Features
N-(1-(Pyridin-2-yloxy)propan-2-yl)cyclohexanamine Pyridinyloxy Aromatic N-heterocycle enhances polarity and metal-coordination potential
N-(4-(6-Trifluoromethylpyridin-2-yl)butan-2-yl)cyclohexanamine Trifluoromethylpyridinyl Electron-withdrawing CF₃ group improves stability and alters reactivity
N-(1-Methoxypropan-2-yl)cyclohexanamine Methoxy Ether group increases hydrophilicity and hydrogen-bonding capacity
N-(but-3-en-1-yl)cyclohexanamine Butenyl Unsaturated alkyl chain introduces reactivity for addition reactions
N-(1-Methylprop-2-yn-1-yl)cyclohexanamine Methylpropynyl Alkyne group enables click chemistry or further functionalization

Note: The target compound’s 3-methylbut-2-en-1-yl group combines alkyl and alkene functionalities, likely enhancing steric bulk and olefin-based reactivity compared to analogs.

Physicochemical Properties

Physical states and purity levels vary with substituent complexity:

Compound Name Physical State Molecular Weight Purity
N-(1-Methoxypropan-2-yl)cyclohexanamine Liquid ~157.3* High
N-(1-Methylprop-2-yn-1-yl)cyclohexanamine Solid 151.25 95%
N-[1-(5-Chlorothiophen-2-yl)ethyl]cyclohexanamine Not reported 243.8 ≥95%

*Calculated from formula C₁₀H₂₁NO.

The target compound is hypothesized to be a liquid (based on analogs with alkyl/alkene substituents) with moderate molecular weight (~181.3 g/mol).

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